3-(3-Fluoro-6-methoxyphenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-6-methoxyphenyl)thiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a phenyl ring. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity. Thiophenols are known for their applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methoxyphenyl)thiophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, other methods such as direct fluorination or methoxylation of thiophenol derivatives may also be explored for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methoxyphenyl)thiophenol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the fluorine or methoxy groups.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted phenylthiophenols with different functional groups.
Scientific Research Applications
3-(3-Fluoro-6-methoxyphenyl)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)thiophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiol group. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for certain targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the fluorine and methoxy substituents.
3-Fluorothiophenol: Contains only the fluorine substituent.
3-Methoxythiophenol: Contains only the methoxy substituent.
Uniqueness
3-(3-Fluoro-6-methoxyphenyl)thiophenol is unique due to the combined presence of both fluorine and methoxy groups on the phenyl ring. This combination can significantly influence its chemical properties, such as reactivity, solubility, and biological activity. The dual substituents can also provide a unique electronic environment, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-15-13-6-5-10(14)8-12(13)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSICGBWRGIEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.